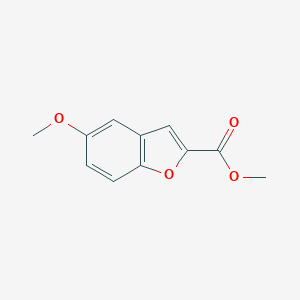

Methyl 5-methoxybenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYBASHGWDCRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565358 | |

| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-24-2 | |

| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-methoxybenzofuran-2-carboxylate and its Isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have made them a focal point of extensive research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of Methyl 5-methoxybenzofuran-2-carboxylate and its closely related, well-characterized isomer, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Due to the limited availability of public data on the former, this guide will leverage the detailed experimental data available for its 3-carboxylate isomer as a primary reference point, offering valuable insights for researchers working with this class of compounds.

Physicochemical Properties

| Property | Value | Reference |

| Compound Name | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | [1] |

| Molecular Formula | C₁₂H₁₂O₄ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 54-55 °C | [1] |

For comparative purposes, data for related benzofuran structures is provided below:

| Property | Value | Reference |

| Compound Name | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | |

| CAS Number | 7287-51-6 | [2][3][4] |

| Molecular Formula | C₁₃H₁₄O₄ | [2][3] |

| Molecular Weight | 234.25 g/mol | [2] |

| Compound Name | 5-Methoxy-2-methylbenzofuran | |

| CAS Number | 13391-27-0 | [5] |

| Molecular Formula | C₁₀H₁₀O₂ | [5] |

| Molecular Weight | 162.19 g/mol | |

| Compound Name | 5-Methoxybenzofuran | |

| CAS Number | 13391-28-1 | |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | [6] |

Synthesis and Experimental Protocols

The synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate provides a valuable experimental framework for researchers interested in this class of molecules.[1]

Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate[1]

This synthesis involves the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.

Reactants:

-

5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol)

-

Potassium carbonate (K₂CO₃) (20 mmol)

-

Dimethyl sulfate ((CH₃O)₂SO₂) (60 mmol)

-

Acetone (30 mL)

Procedure:

-

A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, K₂CO₃, and excess dimethyl sulfate in acetone is refluxed for 48 hours.

-

Upon completion of the reaction, the hot mixture is filtered to remove solid residues.

-

The solvent is evaporated from the filtrate.

-

The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.

Yield: 78%

The following diagram illustrates the synthetic workflow:

Caption: Synthetic workflow for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Spectroscopic Data

The characterization of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate was confirmed by ¹H-NMR spectroscopy.[1]

¹H-NMR Data (CDCl₃, δ, ppm)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.44 | d, J = 2.7 Hz | 1H | Ar-H |

| 7.33 | d, J = 9 Hz | 1H | Ar-H |

| 6.85 | m | 1H | Ar-H |

| 3.94 | s | 3H | COOCH₃ |

| 3.87 | s | 3H | OCH₃ |

| 2.74 | s | 3H | CH₃ |

Biological Activity and Potential Applications

Benzofuran derivatives are known for their wide range of biological activities. Halogenated derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeasts.[1][7] Furthermore, related benzofuran compounds have shown promise as anticancer agents. For instance, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic effects against several human cancer cell lines.[8]

The general logical relationship for the investigation of these compounds is outlined below:

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. 7287-51-6|Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate CAS#: 7287-51-6 [m.chemicalbook.com]

- 5. 5-Methoxy-2-methylbenzofuran | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physical and chemical properties of Methyl 5-methoxybenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-methoxybenzofuran-2-carboxylate, a member of the biologically significant benzofuran class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a predictive and comparative analysis.

Chemical Identity and Physical Properties

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 1751-24-2 |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol [1][2] |

| IUPAC Name | This compound |

| SMILES | COC(=O)c1oc2cc(OC)ccc2c1 |

| InChI Key | Not available |

Table 2: Physical Properties of a Related Compound (Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate)

| Property | Value |

| Appearance | White powder[3] |

| Melting Point | 54-55 °C[3] |

| Boiling Point | No data available |

| Solubility | No data available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. However, ¹H-NMR data for the related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is presented below as a reference for the expected chemical shifts for similar protons in this class of molecules.

Table 3: ¹H-NMR Data for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.44 | d, J = 2.7 Hz | 1H | Ar-H | [3] |

| 7.33 | d, J = 9 Hz | 1H | Ar-H | [3] |

| 6.85 | m | 1H | Ar-H | [3] |

| 3.94 | s | 3H | COOCH₃ | [3] |

| 3.87 | s | 3H | OCH₃ | [3] |

| 2.74 | s | 3H | CH₃ | [3] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general method for the synthesis of a related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is described. This protocol can serve as a foundational methodology for the synthesis of the target compound.

Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [3]

-

Reaction: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K₂CO₃ (20 mmol), and an excess of (CH₃O)₂SO₂ (60 mmol) in acetone (30 mL) was refluxed for 48 hours.

-

Work-up: Upon completion of the reaction, the hot mixture was filtered, and the solvent was evaporated.

-

Purification: The resulting residue was purified by column chromatography on silica gel using chloroform as the eluent.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3] A specific benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA), has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor. This compound has demonstrated significant neuroprotective effects against 1-methyl-4-phenylpyridinium ion (MPP⁺)-induced damage in SH-SY5Y neuroblastoma cells. The protective mechanism involves the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) generation and the activation of the PI3K/Akt survival signaling pathway.[4]

Below is a diagram illustrating the proposed signaling pathway of the neuroprotective effects of the benzofuran derivative MBPTA.

Caption: Neuroprotective pathway of a benzofuran derivative.

The following diagram illustrates a general experimental workflow for the synthesis and purification of benzofuran derivatives, based on the methodologies described in the literature.

Caption: Synthesis and purification workflow for benzofurans.

References

Structure Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 5-methoxybenzofuran-2-carboxylate. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data based on the closely related and well-characterized analogue, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Detailed experimental protocols for the synthesis and characterization of the target molecule are proposed, offering a foundational methodology for its preparation and analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of benzofuran derivatives and related heterocyclic compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities. Their diverse biological profiles have made them attractive scaffolds in drug discovery and development. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and reproducibility of scientific research. This guide focuses on the structural elucidation of this compound, providing a detailed analysis of its expected spectroscopic properties and a proposed synthetic route.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of structurally similar compounds, most notably Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[1][2]

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.5-7.6 | d | 1H | H4 | J ≈ 2.5 Hz |

| ~7.4 | d | 1H | H7 | J ≈ 9.0 Hz |

| ~7.0 | dd | 1H | H6 | J ≈ 9.0, 2.5 Hz |

| ~7.2 | s | 1H | H3 | |

| ~3.9 | s | 3H | -COOCH₃ | |

| ~3.8 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~156 | C5 |

| ~150 | C7a |

| ~145 | C2 |

| ~125 | C3a |

| ~115 | C7 |

| ~112 | C4 |

| ~105 | C6 |

| ~102 | C3 |

| ~56 | -OCH₃ |

| ~52 | -COOCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620, 1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1270, 1030 | Strong | C-O stretch (ether and ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 119 | [M - COOCH₃ - CO]⁺ |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the esterification of 5-methoxybenzofuran-2-carboxylic acid. The following is a proposed experimental protocol.

Synthesis of this compound

Materials:

-

5-methoxybenzofuran-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 5-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded on an FTIR spectrometer, and the sample can be analyzed as a thin film on a NaCl plate or using an ATR accessory.

Mass Spectrometry (MS):

-

The mass spectrum should be obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Chemical Structure

Proposed Synthetic Pathway

Experimental Workflow

References

The Rising Therapeutic Potential of 5-Methoxybenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 5-methoxybenzofuran derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This technical guide provides an in-depth overview of the current research on the biological activities of 5-methoxybenzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms through signaling pathway and workflow diagrams.

Anticancer Activities

5-Methoxybenzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of several 5-methoxybenzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A selection of these findings is presented in Table 1.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [1] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 | |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [2] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [2] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which 5-methoxybenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process. Some benzofuran derivatives have been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway[2]. A synthetic derivative of benzofuran lignan has been reported to induce apoptosis in p53-positive cells[3].

Antimicrobial Activities

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 5-Methoxybenzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [4] |

| Aza-benzofuran derivative 1 | Escherichia coli | 25 | [4] |

| Aza-benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [4] |

| Oxa-benzofuran derivative 6 | Penicillium italicum | 12.5 | [4] |

| Oxa-benzofuran derivative 6 | Colletotrichum musae | 12.5-25 | [4] |

Anti-inflammatory Activities

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 5-Methoxybenzofuran derivatives have been investigated for their potential to modulate inflammatory responses.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID/Name | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (Compound 4) | RAW 264.7 | 4.38 | [5] |

| Aza-benzofuran derivative 1 | RAW 264.7 | 17.3 | [4] |

| Aza-benzofuran derivative 4 | RAW 264.7 | 16.5 | [4] |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 ± 0.97 | [6][7] |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of 5-methoxybenzofuran derivatives are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes. For instance, certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-κB pathways[6][7][8]. One study found that a novel ailanthoidol derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, exerted its anti-inflammatory effect through the downregulation of the MAPK pathway[5].

Neuroprotective Activities

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 5-methoxybenzofuran derivatives may offer neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuronal signaling pathways.

Quantitative Neuroprotective Data

The neuroprotective potential of these compounds can be evaluated by their ability to protect neuronal cells from damage induced by neurotoxins, such as N-methyl-D-aspartate (NMDA). The effective concentration 50 (EC50) is a measure of the concentration of a drug that gives half of the maximal response.

| Compound ID/Name | Neuroprotective Assay | EC50 (µM) | Reference |

| S-5-MABB | SERT-Mediated [3H]5-HT Release | 0.049 ± 0.006 | [9] |

| S-6-MABB | SERT-Mediated [3H]5-HT Release | 0.057 ± 0.008 | [9] |

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed that several compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage[10].

Experimental Protocols

Synthesis and Biological Evaluation Workflow

The development of novel 5-methoxybenzofuran derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the 5-methoxybenzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of the 5-methoxybenzofuran derivatives into the wells. A solvent control and a standard antibiotic should be included.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

-

MIC Determination: The lowest concentration of the compound that shows a clear zone of inhibition is considered the Minimum Inhibitory Concentration (MIC).

Conclusion

5-Methoxybenzofuran derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, inflammation, and neurodegeneration highlights their potential to address significant unmet medical needs. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in relevant disease models.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 9. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Benzofuran-2-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Among its varied derivatives, benzofuran-2-carboxylate esters have garnered significant attention for their diverse and potent pharmacological activities. These esters and their related amides have shown promise in a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of benzofuran-2-carboxylate esters, detailing their synthesis, biological activities with quantitative data, and the molecular pathways they modulate.

Synthesis of Benzofuran-2-Carboxylate Esters

The synthesis of the benzofuran-2-carboxylate core is adaptable, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). A common and efficient method involves the reaction of salicylaldehydes with α-bromo esters.[1]

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-Carboxylate[1]

-

Reaction Setup: To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (K2CO3, 3.0 mmol) and an α-bromo ester (e.g., ethyl bromoacetate, 1.2 mmol) at ambient temperature.

-

Reflux: The reaction mixture is refluxed for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate (200 mL).

-

Washing: The ethyl acetate solution is washed sequentially with 5% dilute HCl, water (50 mL), and brine solution (50 mL).

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulphate and the solvent is evaporated. The crude product is purified by column chromatography over silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane as the eluent to yield the pure ethyl benzofuran-2-carboxylate.

This foundational synthetic scheme can be modified to produce a variety of substituted benzofuran-2-carboxylate esters for pharmacological screening.

Pharmacological Activities and Quantitative Data

Benzofuran-2-carboxylate esters and their derivatives exhibit a broad spectrum of biological activities. The following sections summarize their key pharmacological effects, supported by quantitative data where available.

Antimicrobial Activity

Derivatives of benzofuran-2-carboxylate have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the benzofuran ring system plays a crucial role in determining the antimicrobial potency and spectrum.[1][7]

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| Aza-benzofuran derivatives | Salmonella typhimurium | 12.5 | [8] |

| Escherichia coli | 25 | [8] | |

| Staphylococcus aureus | 12.5 | [8] | |

| Oxa-benzofuran derivatives | Penicillium italicum | 12.5 | [8] |

| Colletotrichum musae | 12.5-25 | [8] | |

| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Gram-positive bacteria | 3–12 × 10−3 μmol/cm³ | [7] |

| Candida and Aspergillus brasiliensis | 9.4 × 10−2 μmol/cm³ | [7] |

Anticancer Activity

The anticancer potential of benzofuran derivatives is a significant area of research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.[9][10][11] Structure-activity relationship studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[4][10]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Bromomethyl-benzofuran derivative | K562 (Leukemia) | 5 | [10] |

| HL60 (Leukemia) | 0.1 | [10] | |

| 2-Acetylbenzofuran hybrid | EGFR Kinase | 0.93 | [9] |

| Benzofuran-based oxadiazole conjugate (bromo derivative) | HCT116 (Colon) | 3.27 | [9] |

| Benzofuran derivative 32a | HePG2, HeLa, MCF-7, PC3 | 4.0–16.72 | [9] |

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Neuroprotective Effects

Certain benzofuran-2-carboxamide derivatives have shown significant neuroprotective effects against excitotoxicity, a key pathological process in neurodegenerative diseases.[5][12][13]

| Compound | Substitution on Phenyl Ring | Cell Viability (%) at 100 µM[14] |

| 1f | 2-CH₃ | >75 |

| 1j | 3-OH | >75 |

| 1a | Unsubstituted | >75 |

| 1c | 3-OCH₃, 4-OH | >75 |

| 1i | 4-CH₃ | >75 |

| 1l | 4-Cl | >75 |

| 1p | 2-CF₃ | >75 |

| 1q | 3-CF₃ | >75 |

| 1r | 4-CF₃ | >75 |

Among these, compound 1f demonstrated the most potent neuroprotective action, comparable to the NMDA antagonist memantine at a concentration of 30 µM.[5][12][15]

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are also well-documented. They can scavenge free radicals and inhibit lipid peroxidation, suggesting their potential in conditions associated with oxidative stress.[5][12][16]

| Compound/Derivative | Assay | IC50/EC50 | Reference |

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity | [5][12] |

| Lipid peroxidation inhibition | Appreciable activity | [5][12] | |

| 3,3-disubstituted-3H-benzofuran-2-one derivatives | DPPH radical scavenging | rIC50 from 0.18 to 0.31 | [16] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of benzofuran-2-carboxylate esters and their derivatives are a result of their interaction with various cellular signaling pathways.

Modulation of Amyloid-β Aggregation

In the context of Alzheimer's disease, certain N-phenylbenzofuran-2-carboxamide derivatives can modulate the aggregation of the amyloid-β (Aβ) peptide. The aggregation of Aβ is a critical event in the pathogenesis of Alzheimer's.[2][17] The process begins with the misfolding of Aβ monomers, which then aggregate into soluble oligomers and protofibrils, eventually forming insoluble fibrils that deposit as amyloid plaques.[18][19]

Caption: Modulation of Amyloid-β Aggregation by Benzofuran Derivatives.

Inhibition of Cyclin-Dependent Kinase 8 (CDK8) Signaling

Some benzofuran derivatives have been found to promote osteoblast differentiation, a process crucial for bone formation.[20] This effect is mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator.[20] In mesenchymal stem cells (MSCs), CDK8 controls osteoclastogenesis (bone resorption) through the STAT1-RANKL axis.[21] By inhibiting CDK8, benzofuran derivatives can potentially shift the balance from bone resorption to bone formation.[20][22]

Caption: Inhibition of CDK8 Signaling by Benzofuran Derivatives in Bone Homeostasis.

Conclusion

Benzofuran-2-carboxylate esters and their derivatives represent a versatile and pharmacologically significant class of compounds. Their amenability to synthetic modification allows for the fine-tuning of their biological activities, leading to the identification of potent agents with antimicrobial, anticancer, neuroprotective, and antioxidant properties. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, provides a rational basis for the design of novel therapeutics. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Modulation of Aβ42 Aggregation Kinetics and Pathway by Low-Molecular-Weight Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 12. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. diva-portal.org [diva-portal.org]

- 21. The role of CDK8 in mesenchymal stem cells in controlling osteoclastogenesis and bone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-methoxybenzofuran-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the various substituted benzofurans, Methyl 5-methoxybenzofuran-2-carboxylate has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its structural features, including the methoxy group at the 5-position and the methyl carboxylate at the 2-position, provide key anchor points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core, along with detailed experimental protocols and insights into their mechanisms of action.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are crucial steps in the drug discovery process. Various synthetic routes have been developed to access this core and its analogs.

General Synthetic Strategies

A common approach to the benzofuran-2-carboxylate core involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base, such as potassium carbonate, followed by cyclization.[1] For the synthesis of derivatives, functional groups on the benzofuran ring can be introduced before or after the formation of the heterocyclic system. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[2] The carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Experimental Protocol: Synthesis of Halogenated Derivatives of a Related Scaffold

Starting Material: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

-

Bromination of the Benzene Ring: To a solution of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol) in chloroform (20 mL), a solution of bromine (20 mmol) in chloroform (10 mL) is added dropwise with stirring over 30 minutes. The stirring is continued for 8 hours at room temperature. After completion of the reaction, the mixture is filtered, and the solvent is evaporated to yield methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[2]

-

Bromination of the Methyl Group: To a solution of the product from step 1 (20 mmol) in dry carbon tetrachloride (50 mL), N-bromosuccinimide (NBS) (20 mmol) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is refluxed for 8 hours. After completion, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate.[2]

This protocol can be adapted for the synthesis of various halogenated derivatives of the this compound scaffold by modifying the starting materials and reaction conditions.

Biological Activities and Therapeutic Potential

Derivatives of the benzofuran scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[3][4] The specific substitutions on the this compound core play a crucial role in determining the biological activity and potency.

Antimicrobial Activity

Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens.[5] The introduction of halogen atoms, particularly bromine, has been shown to enhance the antimicrobial properties of benzofuran compounds.[2]

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Gram-positive cocci | Not specified | [2] |

| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Gram-negative rods | Not specified | [2] |

| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Yeasts | Not specified | [2] |

Note: Specific MIC values for derivatives of the target scaffold are not available in the cited literature. The table indicates the types of organisms tested for a closely related series of compounds.

Anticancer Activity

The benzofuran scaffold is a key component of numerous natural and synthetic compounds with potent anticancer properties.[4][6] Derivatives of benzofuran-2-carboxylates have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[6]

Table 2: Anticancer Activity of Selected Benzofuran-2-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 50g (A benzofuran-2-carboxamide derivative) | HCT-116 | 0.87 | [6] |

| 50g | HeLa | 0.73 | [6] |

| 50g | HepG2 | 5.74 | [6] |

| 50g | A549 | 0.57 | [6] |

| 16b (A 3-methylbenzofuran derivative with a p-methoxy group) | A549 | 1.48 | [6] |

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. For anticancer activity, substitutions at the C-2 and C-3 positions have been found to be crucial.[7] The introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity.[8] Furthermore, the presence of a methoxy group at the C-6 position has been associated with maximal activity in some series of compounds.[5] In the case of antimicrobial agents, the presence of electron-donating groups like methyl and methoxy, as well as electron-withdrawing groups like fluoro, has been shown to result in better antibacterial and moderate antifungal activity.[1]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay [9]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature. The culture is then diluted to a standardized concentration (e.g., 1 × 10^6 cfu/mL).[9]

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent like DMSO and then serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microplate. A negative control (broth with DMSO) and a positive control (broth with a standard antibiotic) are included. The plates are incubated for 24-48 hours at the optimal growth temperature for the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.[9]

In Vitro Cytotoxicity Assay

The anticancer activity of the compounds is often assessed by evaluating their cytotoxicity against various cancer cell lines using assays like the MTT assay.

Protocol: MTT Assay [9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Signaling Pathways and Mechanism of Action

Benzofuran derivatives have been shown to exert their biological effects through various mechanisms of action, often by modulating key cellular signaling pathways.

Inhibition of Inflammatory Pathways

Several benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1][10] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[1]

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Modulation of Cancer-Related Pathways

In the context of cancer, benzofuran derivatives have been shown to interfere with critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The insights into the synthesis, structure-activity relationships, and mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical core. Future research focused on synthesizing and evaluating novel derivatives of this scaffold is warranted to unlock its full potential in the development of new and effective treatments for various diseases.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Natural Sources and Analogues of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, found in a variety of natural sources and accessible through diverse synthetic routes, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of naturally occurring benzofuran compounds and their synthetic analogues, with a focus on their sources, biological activities, and the experimental methodologies employed in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Natural Sources of Benzofuran Compounds

Benzofuran derivatives are widely distributed in the plant kingdom, with prominent examples found in the families Moraceae (mulberry family) and Asteraceae (aster family). These compounds often exhibit significant biological activities, contributing to the medicinal properties of the plants from which they are isolated.

Moraceae Family: The Source of Moracins

The root bark of Morus alba L. (white mulberry) is a rich source of a class of 2-arylbenzofuran derivatives known as moracins. These compounds have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.

Table 1: Naturally Occurring Benzofuran Derivatives from Morus alba

| Compound | Molecular Formula | Biological Activity | Reference |

| Moracin M | C₁₉H₁₆O₄ | Anti-inflammatory (IC₅₀ = 8.1 μM for IL-6 inhibition) | [1][2] |

| Moracin O | C₁₉H₁₆O₄ | Anti-inflammatory (NF-κB inhibition) | [3] |

| Moracin P | C₁₉H₁₆O₅ | Anti-inflammatory (NF-κB inhibition) | [3] |

Asteraceae Family

The Asteraceae family is another significant source of naturally occurring benzofuran compounds. For instance, rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) contain benzofuran ketones like tremetone and dehydrotremetone.

Synthetic Analogues of Benzofuran Compounds

The versatile benzofuran scaffold has inspired the synthesis of a vast array of analogues with diverse pharmacological properties. Synthetic modifications of the benzofuran core have led to the development of potent anticancer and anti-inflammatory agents.

Anticancer Analogues

Numerous synthetic benzofuran derivatives have been developed and evaluated for their anticancer activities. These compounds often exhibit cytotoxicity against various cancer cell lines.

Table 2: Selected Synthetic Benzofuran Analogues with Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference |

| 5d (a piperazine/benzofuran hybrid) | RAW-264.7 (macrophage) | > 80 (cytotoxicity) | [4] |

| 35 (a phenylamide derivative) | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20 - 5.86 | [5] |

| 18a (a 2-arylbenzofuran) | Not specified | Not specified | [6] |

| 18e (a 2-arylbenzofuran) | Not specified | Not specified | [6] |

| 18g (a 2-arylbenzofuran) | Not specified | Not specified | [6] |

| 22a (a 2-arylbenzothiophene) | Not specified | Not specified | [6] |

Anti-inflammatory Analogues

Inspired by the anti-inflammatory properties of natural benzofurans like moracins, researchers have synthesized analogues targeting inflammatory pathways.

Table 3: Selected Synthetic Benzofuran Analogues with Anti-inflammatory Activity

| Compound ID | Biological Target/Assay | Activity | Reference |

| 5d (a piperazine/benzofuran hybrid) | NO production in RAW264.7 cells | IC₅₀ = 52.23 ± 0.97 μM | [4][7][8] |

| 35 (a phenylamide derivative) | NF-κB inhibition | Excellent | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation of a representative natural benzofuran, moracin M, and the synthesis of a class of benzofuran analogues via the Sonogashira coupling reaction.

Isolation of Moracin M from Morus alba Root Bark

The following protocol details a typical procedure for the extraction and isolation of moracin M:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in benzofuran derivatives, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing moracin M, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure moracin M.[9][10][11][12]

Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, followed by an intramolecular cyclization, is a common and efficient method for synthesizing 2-substituted benzofurans.

General Procedure:

-

Reaction Setup: To a reaction vessel containing a suitable solvent (e.g., a mixture of acetonitrile and water), add the o-iodophenol, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Sonogashira Coupling: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to facilitate the coupling of the alkyne to the o-iodophenol.

-

Cyclization: After the initial coupling is complete, the temperature is raised to induce intramolecular cyclization, forming the benzofuran ring.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways. This section illustrates two key pathways targeted by these compounds.

Inhibition of the NF-κB Signaling Pathway by Moracins

Moracins, such as moracin M, O, and P, have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][2][3] Moracin M has been reported to interfere with the activation of NF-κB in inflamed lungs.[2] Moracin O and P have been shown to suppress NF-κB activity and protect against cellular damage induced by inflammatory stimuli.[3]

Caption: Inhibition of the NF-κB signaling pathway by moracins.

Inhibition of Translation Initiation by Rocaglamides

Rocaglamides, a class of complex benzofuran natural products, exhibit potent anticancer activity by inhibiting protein synthesis. They specifically target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex. By binding to eIF4A, rocaglamides "clamp" it onto the mRNA, preventing the scanning of the ribosome and thereby inhibiting translation initiation.

Caption: Inhibition of eIF4A-mediated translation initiation by rocaglamides.

Conclusion

The benzofuran scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Naturally occurring benzofurans, with their diverse and potent biological activities, provide valuable lead compounds for medicinal chemistry. Furthermore, the synthetic tractability of the benzofuran ring system allows for the generation of extensive libraries of analogues with optimized pharmacological profiles. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this important class of heterocyclic compounds and accelerate the development of novel benzofuran-based drugs.

References

- 1. Moracin M inhibits airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzofuran Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a core structural motif in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Consequently, the development of efficient and versatile synthetic methodologies for the construction of the benzofuran scaffold is a pivotal area of research in organic and medicinal chemistry. This guide provides a comprehensive overview of both classical and contemporary methods for benzofuran synthesis, with a focus on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

Core Synthetic Strategies

The synthesis of the benzofuran ring system can be broadly categorized into several key strategies, primarily involving the formation of the furan ring onto a pre-existing benzene ring. These strategies include intramolecular cyclization reactions, metal-catalyzed cross-coupling reactions followed by cyclization, and rearrangement reactions. This guide will delve into the specifics of these methodologies.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and powerful approach to benzofuran synthesis, typically involving the formation of a C-O bond to close the furan ring.

Perkin Rearrangement

The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[1][2]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

A significant improvement in the traditional Perkin rearrangement involves the use of microwave irradiation, which drastically reduces reaction times and often improves yields.[1][3]

-

Materials: 3-Bromocoumarin derivative, Sodium hydroxide (NaOH), Ethanol.

-

Procedure:

-

To a microwave vessel, add the 3-bromocoumarin (1.0 equiv) and ethanol.

-

Add sodium hydroxide (3.0 equiv).

-

Seal the vessel and subject it to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[3]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude product in a minimum amount of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[3]

-

Collect the product by filtration and purify as necessary.

-

Quantitative Data: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [1][3]

| Entry | 3-Bromocoumarin Derivative | Product | Power (W) | Time (min) | Temp (°C) | Yield (%) |

| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 300 | 5 | 79 | 99 |

| 2 | 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxy-benzofuran-2-carboxylic acid | 300 | 5 | 79 | 98 |

| 3 | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | 6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 300 | 5 | 79 | 99 |

Reaction Pathway: Perkin Rearrangement

Caption: Perkin rearrangement mechanism.

Intramolecular Wittig Reaction

The Wittig reaction can be employed intramolecularly to construct the benzofuran ring. This typically involves the reaction of a phosphonium ylide generated from an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.[4]

Experimental Protocol: Intramolecular Wittig Reaction

-

Preparation of the Wittig Reagent: The o-hydroxybenzyltriphenylphosphonium salt is prepared from the corresponding o-hydroxybenzyl alcohol and triphenylphosphine hydrobromide.[4]

-

Cyclization:

-

Materials: o-Hydroxybenzyltriphenylphosphonium salt, appropriate aroyl chloride, base (e.g., triethylamine).

-

Procedure:

-

Suspend the phosphonium salt in a suitable solvent (e.g., dichloromethane).

-

Add the base to generate the ylide.

-

Add the aroyl chloride and stir the reaction mixture at room temperature until completion.

-

Work up the reaction mixture to isolate the 2-arylbenzofuran.

-

-

Logical Flow: Intramolecular Wittig Synthesis

Caption: Intramolecular Wittig synthesis workflow.

Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized benzofuran synthesis, offering highly efficient and regioselective routes to a wide variety of derivatives.

Palladium-Catalyzed Reactions

Palladium catalysts are extensively used in C-C and C-O bond-forming reactions, making them ideal for benzofuran synthesis.

This powerful tandem reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization to form the benzofuran ring. Microwave assistance can significantly accelerate this process.[5][6]

Experimental Protocol: Microwave-Assisted Three-Component Sonogashira/Heck-Type Coupling [5]

-

Materials: 2-Iodophenol, terminal alkyne, aryl iodide, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

-

Procedure:

-

In a microwave vial, purge with argon and add 2-iodophenol (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%).

-

Add dry THF, followed by dry triethylamine and a solution of CuI in dry triethylamine.

-

Add the terminal alkyne (1.2 equiv) and the aryl iodide (1.5 equiv).

-

Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 100-140°C for 10-30 minutes).

-

After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter, and concentrate.

-

Purify the residue by column chromatography.

-

Quantitative Data: Three-Component Sonogashira Coupling for 2,3-Disubstituted Benzofurans [5]

| Entry | 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | Iodobenzene | 85 |

| 2 | 2-Iodophenol | 1-Octyne | 4-Iodotoluene | 78 |

| 3 | 4-Methyl-2-iodophenol | Phenylacetylene | 4-Iodoanisole | 92 |

Catalytic Cycle: Sonogashira Coupling

Caption: Simplified Sonogashira catalytic cycle.

The intramolecular Heck reaction provides an effective means to synthesize benzofurans through the cyclization of an o-alkenylphenol derivative. This reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Experimental Protocol: Intramolecular Heck Reaction

A general procedure involves heating the substrate (e.g., an o-allyl- or o-vinylphenol derivative with an appropriate halide) with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃ or Et₃N) in a suitable solvent like DMF or acetonitrile.

Reaction Pathway: Intramolecular Heck Cyclization

Caption: Intramolecular Heck reaction pathway.

The Suzuki coupling reaction is a versatile method for forming C-C bonds and can be applied to the synthesis of 2-arylbenzofurans. This typically involves the coupling of a 2-halobenzofuran or a benzofuran boronic acid with a suitable aryl partner.[7][8]

Experimental Protocol: Suzuki Coupling for 2-Arylbenzofurans [7]

-

Materials: 2-(4-Bromophenyl)benzofuran, Arylboronic acid, Palladium(II) catalyst, Potassium carbonate (K₂CO₃), Ethanol/Water mixture.

-

Procedure:

-

In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (1.0 equiv), the arylboronic acid (1.6 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst (3 mol%) in a 1:1 mixture of ethanol and water.[7]

-

Stir the resulting suspension at 80°C for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, perform a standard aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Quantitative Data: Suzuki Coupling of 2-(4-Bromophenyl)benzofuran [7][9]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97 |

| 2 | 4-Acetylphenylboronic acid | 2-(4'-Acetyl-[1,1'-biphenyl]-4-yl)benzofuran | 97 |

| 3 | Phenylboronic acid | 2-([1,1':4',1''-Terphenyl]-4-yl)benzofuran | 92 |

| 4 | 2-Methylphenylboronic acid | 2-(2'-Methyl-[1,1'-biphenyl]-4-yl)benzofuran | 85 |

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain benzofuran syntheses, particularly in reactions involving phenols and alkynes.[10][11]

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization [10]

-

Materials: Phenol derivative, Alkyne, Copper catalyst (e.g., CuI), Base, Solvent (e.g., DMSO).

-

Procedure:

-

Combine the phenol (1.0 equiv), alkyne (1.2 equiv), copper catalyst, and base in a reaction vessel.

-

Heat the mixture under an oxygen atmosphere (or in air).

-

Monitor the reaction until completion.

-

Isolate and purify the benzofuran product.

-

Logical Flow: Copper-Catalyzed Benzofuran Synthesis

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Structural Elucidation of Methyl 5-methoxybenzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 5-methoxybenzofuran-2-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methods for analogous benzofuran derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | H4 |

| ~7.20 | s | 1H | H3 |

| ~7.10 | d | 1H | H7 |

| ~6.95 | dd | 1H | H6 |

| ~3.90 | s | 3H | OCH₃ (ester) |

| ~3.85 | s | 3H | OCH₃ (methoxy) |

d: doublet, s: singlet, dd: doublet of doublets

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=O |

| ~156.0 | C5 |

| ~150.0 | C7a |

| ~145.0 | C2 |

| ~125.0 | C3a |

| ~115.0 | C4 |

| ~112.0 | C3 |

| ~105.0 | C6 |

| ~56.0 | OCH₃ (methoxy) |

| ~52.0 | OCH₃ (ester) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 206 | ~80 | [M]⁺ |

| 175 | ~100 | [M - OCH₃]⁺ |

| 147 | ~40 | [M - COOCH₃]⁺ |

| 119 | ~30 | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of benzofuran derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[2]

-

Instrumentation : NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.[4]

-

Instrumentation : A standard FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector is commonly used.

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.[5]

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

-

Instrumentation : An Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. Analysis is typically performed on a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.[6]

-

Data Acquisition : For EI, a standard electron energy of 70 eV is used. The mass spectrum is scanned over a relevant m/z range (e.g., 50-500 amu). For ESI, the sample is introduced in a suitable solvent, and the instrument parameters (e.g., capillary voltage, nebulizer gas flow) are optimized to obtain a stable ion current.[7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Rising Therapeutic Promise of Substituted Benzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals